molecular formula C14H18BrN3O B7181528 N-(2-bicyclo[2.2.1]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide

N-(2-bicyclo[2.2.1]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B7181528
M. Wt: 324.22 g/mol
InChI Key: SMCNKOCPGRORBU-UHFFFAOYSA-N
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Description

N-(2-bicyclo[221]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a bicyclo[221]heptane scaffold, a brominated pyrazole ring, and a cyclopropyl group

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O/c15-11-12(8-3-4-8)17-18-13(11)14(19)16-10-6-7-1-2-9(10)5-7/h7-10H,1-6H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCNKOCPGRORBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2)C(=O)NC3CC4CCC3C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the enantioselective formation of the bicyclo[2.2.1]heptane core . The pyrazole ring can be introduced through a cyclization reaction involving appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds. Bromination of the pyrazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can modify the functional groups present in the compound.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

N-(2-bicyclo[2.2.1]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activation by chemokines such as interleukin-8 (IL-8) . This blockade can prevent the downstream signaling pathways involved in cancer cell migration and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bicyclo[2.2.1]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide is unique due to the combination of its bicyclo[2.2.1]heptane scaffold, brominated pyrazole ring, and cyclopropyl group. This structural combination imparts specific chemical and biological properties that are not commonly found in other similar compounds.

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